molecular formula C11H14O3 B035332 Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate CAS No. 105731-18-8

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Cat. No. B035332
M. Wt: 194.23 g/mol
InChI Key: JHUHSBADMPWLGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied to improve yields and understand the chemical processes involved. For instance, the synthesis process of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a compound with antioxidant properties and a raw material for other antioxidants, has been optimized to increase the yield from traditional methods (75%-85%) to an average yield of 95% using KOH as a catalyst (Huo Xiao-jian, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and quantum chemical methods. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate has been determined, showcasing its potential as a precursor for α-amino acids (Xiao-liu Li et al., 2009).

Scientific Research Applications

properties

IUPAC Name

methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHSBADMPWLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Synthesis routes and methods

Procedure details

A mixture of 3-(4-Benzyloxy-2-methyl-phenyl)-propionic acid methyl ester (13.7 g, 48.5 mmol) and Pd/C (5%, 13.7 g) in MeOH (423 mL) is stirred under 60 psi of hydrogen for 24 hrs. Catalyst is filtered off, filtrate is concentrated giving the title compound (8.8 g, 93.5%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
423 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
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Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
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